molecular formula C20H23NO5 B3252347 (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid CAS No. 216094-54-1

(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid

Cat. No.: B3252347
CAS No.: 216094-54-1
M. Wt: 357.4 g/mol
InChI Key: OKSZFAMAFLHYNJ-CXRLMVSZSA-N
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Description

(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both benzamido and phenyl groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method starts with the protection of the hydroxyl group of a suitable precursor, followed by amide formation and subsequent deprotection. The reaction conditions often include the use of bases like triethylamine and solvents such as tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid apart is its unique chiral structure, which can lead to specific interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for both research and practical applications.

Properties

IUPAC Name

(2R,3S)-3-benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-3-25-14(2)26-18(20(23)24)17(15-10-6-4-7-11-15)21-19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3,(H,21,22)(H,23,24)/t14?,17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSZFAMAFLHYNJ-CXRLMVSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid
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(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid
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(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid
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(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid
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(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid
Reactant of Route 6
(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid

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